molecular formula C9H9BrClNS B13500652 1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No.: B13500652
M. Wt: 278.60 g/mol
InChI Key: YWLNQAUPEAUJBA-UHFFFAOYSA-N
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Description

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H8BrNS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.

Preparation Methods

The synthesis of 1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the bromination of benzothiophene followed by amination and subsequent conversion to the hydrochloride salt. The synthetic route can be summarized as follows:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other benzothiophene derivatives, such as:

Properties

Molecular Formula

C9H9BrClNS

Molecular Weight

278.60 g/mol

IUPAC Name

(6-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8BrNS.ClH/c10-7-1-2-8-6(4-11)5-12-9(8)3-7;/h1-3,5H,4,11H2;1H

InChI Key

YWLNQAUPEAUJBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2CN.Cl

Origin of Product

United States

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